molecular formula C34H52O5 B2702655 Acetyl (4aR,6aS,6aR,6bS,8aS,10R,12aS,14bR)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate CAS No. 4339-73-5

Acetyl (4aR,6aS,6aR,6bS,8aS,10R,12aS,14bR)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Cat. No.: B2702655
CAS No.: 4339-73-5
M. Wt: 540.785
InChI Key: ABUHPHDFZWIMHE-JZLDRCCWSA-N
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Description

The compound Acetyl (4aR,6aS,6aR,6bS,8aS,10R,12aS,14bR)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a highly substituted triterpenoid derivative. It belongs to the class of prenol lipids, specifically triterpenoids, characterized by a complex tetracyclic or pentacyclic backbone with multiple stereocenters. The acetyloxy group at position 10 and the methyl ester at the carboxylate group enhance its lipophilicity, influencing its biological interactions and pharmacokinetic properties. This compound is structurally related to natural triterpenes like aleuritolic acid and boswellic acids but differs in substitution patterns and stereochemistry .

Properties

IUPAC Name

acetyl (4aR,6aS,6aR,6bS,8aS,10R,12aS,14bR)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52O5/c1-21(35)38-27-13-14-31(7)25(30(27,5)6)12-15-33(9)26(31)11-10-23-24-20-29(3,4)16-18-34(24,19-17-32(23,33)8)28(37)39-22(2)36/h10,24-27H,11-20H2,1-9H3/t24-,25-,26+,27-,31-,32+,33+,34-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUHPHDFZWIMHE-JZLDRCCWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC(=O)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@@]2([C@@H](C1(C)C)CC[C@]3([C@H]2CC=C4[C@@]3(CC[C@]5([C@@H]4CC(CC5)(C)C)C(=O)OC(=O)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Acetyl (4aR,6aS,6aR,6bS,8aS,10R,12aS,14bR)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a complex organic compound belonging to the class of pentacyclic triterpenoids. These compounds are known for their diverse biological activities and therapeutic potentials. This article reviews the biological activity of this specific compound based on existing research findings.

Biological Activity Overview

The biological activity of acetylated triterpenoids has been widely studied due to their various pharmacological effects. The compound exhibits several biological activities including anti-inflammatory, antioxidant, anticancer properties and effects on metabolic pathways.

1. Anti-inflammatory Activity

Triterpenoids like the one discussed have shown significant anti-inflammatory effects. They inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory processes. Research indicates that acetylated derivatives often display enhanced potency compared to their non-acetylated counterparts due to improved solubility and bioavailability.

2. Antioxidant Properties

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress. Studies have demonstrated that triterpenoids can enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.

3. Anticancer Effects

Research has indicated that acetylated triterpenoids can induce apoptosis in cancer cells through multiple mechanisms:

  • Cell Cycle Arrest : They interfere with cell cycle progression by modulating various cyclins and cyclin-dependent kinases.
  • Inhibition of Tumor Growth : In vivo studies have shown reduced tumor size in animal models treated with these compounds.

The biological activities of acetyl (4aR...) are mediated through several molecular pathways:

  • Inhibition of Protein Kinases : It has been observed to inhibit glycogen synthase kinase-3 beta (GSK-3β), which is involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK that are crucial for inflammation and cancer progression.

Case Studies

Several studies highlight the efficacy of acetylated triterpenoids:

  • Study on Anti-inflammatory Effects :
    • A study demonstrated that treatment with acetylated triterpenoids resulted in a significant decrease in inflammatory markers in a rodent model of arthritis.
    • Results showed a reduction in paw swelling and histological improvements in joint tissues.
  • Antioxidant Activity Assessment :
    • In vitro assays indicated that the compound effectively scavenged DPPH radicals and exhibited a high total antioxidant capacity compared to standard antioxidants like ascorbic acid.
  • Anticancer Research :
    • A clinical trial involving patients with advanced cancer reported that administration of acetylated triterpenoids led to improved quality of life and reduced tumor markers in a subset of participants.

Data Tables

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of COX and LOX
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis

Scientific Research Applications

Antitumor Properties
Pentacyclic triterpenoids like the compound have shown promising antitumor effects. Studies indicate that they can inhibit the proliferation of various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle arrest. For instance:

  • Mechanism : The compound may interfere with signaling pathways involved in cancer cell survival and proliferation.
  • Case Study : Research has demonstrated that certain triterpenoids can significantly reduce tumor growth in animal models of cancer .

Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties that may be beneficial in treating conditions such as arthritis and other inflammatory diseases.

  • Mechanism : It is believed to modulate inflammatory mediators and cytokines.
  • Case Study : In vitro studies have shown reduced levels of pro-inflammatory cytokines when cells are treated with this compound .

Pharmacological Applications

Liver Protection
Research indicates that compounds similar to acetyl (4aR...) may serve as effective agents against alcoholic liver injury by inhibiting alcohol dehydrogenase (ADH), which is crucial in the metabolism of ethanol.

  • Mechanism : By inhibiting ADH activity, these compounds can potentially reduce the conversion of alcohol to toxic metabolites.
  • Case Study : A study identified high binding efficiency of related compounds to ADH inhibitors suggesting their potential as therapeutic agents for liver protection .

Antimicrobial Activity
The compound has shown efficacy against various pathogens including bacteria and fungi.

  • Mechanism : It disrupts microbial cell membranes or inhibits essential metabolic pathways.
  • Case Study : Triterpenoids have been documented to exhibit significant antimicrobial activity in both in vitro and in vivo models .

Potential Therapeutic Uses

Application TypeMechanismEvidence Level
AntitumorInduces apoptosis and cell cycle arrestModerate to High
Anti-inflammatoryModulates cytokine productionHigh
Liver protectionInhibits alcohol dehydrogenaseModerate
AntimicrobialDisrupts microbial membranesModerate

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Below is a comparative analysis of the target compound and key analogues:

Compound Name Key Substituents Molecular Weight XLogP3-AA Biological Activity References
Target Compound (Acetylated derivative) - 10-Acetyloxy
- Methyl ester at C4a
- 7 methyl groups
~586.7 g/mol (est.) ~8.2 (est.) Potential anti-inflammatory; ester groups may enhance membrane permeability
Methyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-...carboxylate
(CAS 1724-17-0)
- 10-Hydroxyl
- Methyl ester at C4a
- 7 methyl groups
470.7 g/mol 7.80 Antioxidant; used in pharmacological research
Acetyl aleuritolic acid
(CAS 28937-85-1)
- 10-Acetyloxy
- Free carboxylic acid at C4a
- 7 methyl groups
~570.7 g/mol (est.) ~7.5 (est.) Anti-cancer (in vitro); carboxylic acid group affects solubility
α-Boswellic acid
(CAS 471-66-9)
- 3-Hydroxyl
- Free carboxylic acid at C4
- 7 methyl groups
456.7 g/mol 6.1 Anti-inflammatory; inhibits 5-lipoxygenase
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(tetrahydropyran)oxy]-...carboxylic acid - 10-Glycosyl (sugar moiety)
- Free carboxylic acid at C4a
- 7 methyl groups
~650.8 g/mol (est.) 3.2 (est.) Enhanced solubility; potential antiviral activity

Key Differences and Implications

Substituent Effects :

  • Acetyloxy vs. Hydroxyl : The acetyloxy group in the target compound increases lipophilicity (higher XLogP) compared to hydroxylated analogues (e.g., CAS 1724-17-0), improving membrane permeability but reducing aqueous solubility .
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound enhances metabolic stability compared to free carboxylic acids (e.g., acetyl aleuritolic acid), which may ionize at physiological pH, limiting cellular uptake .

Stereochemical Complexity :
The target compound’s 14bR configuration and heptamethyl substitution pattern distinguish it from boswellic acids (e.g., α-boswellic acid, CAS 471-66-9), which have fewer methyl groups and a hydroxyl at C3. This stereochemistry may influence binding to targets like SERCA (sarco/endoplasmic reticulum Ca²⁺-ATPase) .

Biological Activity: The glycosylated analogue () shows reduced XLogP (3.2 vs. 8.2) due to its polar sugar moiety, making it more suitable for intravenous formulations . Hybrid derivatives (e.g., quinoline-coupled triterpenoids in ) exhibit enhanced anticancer activity via molecular docking with SERCA, suggesting the target compound could be modified similarly .

Research Findings

  • Synthetic Accessibility : The acetyl and methyl ester groups in the target compound simplify synthesis compared to glycosylated derivatives, which require protective group strategies .
  • Structure-Activity Relationship (SAR): Acetylation at C10 correlates with increased anti-inflammatory activity in triterpenoids, as seen in acetylated boswellic acid derivatives .

Q & A

Basic: What analytical techniques are recommended for resolving stereochemical ambiguities in this compound?

Answer: High-resolution NMR (e.g., 2D NOESY or COSY) and X-ray crystallography are critical for determining the absolute configuration of its 19 stereocenters. Computational methods like density functional theory (DFT) can predict NMR chemical shifts for comparison with experimental data, aiding in stereochemical assignment . For lab safety, ensure proper handling of crystalline samples to avoid inhalation (use fume hoods and NIOSH-certified respirators as per SDS guidelines) .

Advanced: How can researchers address contradictions in synthetic yield data across studies for this compound?

Answer: Systematic optimization of reaction conditions (e.g., solvent polarity, temperature gradients) and rigorous characterization of intermediates (via LC-MS or IR spectroscopy) are essential. Contradictions may arise from impurities in starting materials or variations in purification methods (e.g., column chromatography vs. recrystallization). Cross-validation using orthogonal techniques (e.g., elemental analysis combined with HRMS) is advised .

Basic: What safety protocols are critical during in vitro bioactivity assays involving this compound?

Answer: Use full PPE (gloves, lab coats, safety goggles) and conduct assays in ventilated environments. The compound’s acetyloxy groups may hydrolyze under aqueous conditions, releasing acetic acid; monitor pH stability and avoid skin/eye contact. First-aid measures include immediate rinsing with water and medical consultation for inhalation exposure .

Advanced: What computational strategies are effective for predicting the compound’s reactivity in novel synthetic pathways?

Basic: How should researchers validate the purity of this compound post-synthesis?

Answer: Combine chromatographic methods (HPLC with UV/RI detection) and spectroscopic techniques (1H/13C NMR). Monitor for residual solvents (via GC-MS) and confirm absence of diastereomers using chiral stationary phases. Purity thresholds (>95%) should align with pharmacopeial standards .

Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound?

Answer: Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs). Membrane separation technologies (e.g., nanofiltration) can enhance yield by removing by-products. Kinetic studies under flow chemistry conditions may improve reproducibility .

Basic: What are the key stability concerns for long-term storage of this compound?

Answer: Store in airtight, light-resistant containers under inert gas (N2/Ar) at –20°C to prevent oxidation of acetyloxy groups. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks for degradation products (e.g., deacetylated derivatives) .

Advanced: How can researchers elucidate the compound’s metabolic pathways in preclinical models?

Answer: Use isotopic labeling (e.g., 14C at the acetyloxy group) combined with mass spectrometry imaging (MSI) to track metabolites. In vitro assays with liver microsomes (CYP450 isoforms) and in silico ADMET prediction tools (e.g., SwissADME) can identify major Phase I/II transformations .

Basic: What are the best practices for documenting experimental reproducibility in synthetic protocols?

Answer: Adhere to FAIR data principles: record detailed reaction parameters (catalyst loading, stirring rates), raw spectral data, and environmental conditions (humidity, equipment calibration logs). Use electronic lab notebooks (ELNs) with version control for transparency .

Advanced: How can structural modifications enhance the compound’s bioavailability without compromising activity?

Answer: Introduce hydrophilic substituents (e.g., hydroxyl or glycosyl groups) at the 10-acetyloxy position to improve solubility. Evaluate modifications using molecular docking (e.g., AutoDock Vina) against target proteins and assess permeability via Caco-2 cell assays .

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